molecular formula C23H28N4OS2 B4283877 2-{[4-ISOPROPYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE

2-{[4-ISOPROPYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B4283877
M. Wt: 440.6 g/mol
InChI Key: SQTLQPCBEBYRCG-UHFFFAOYSA-N
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Description

2-{[4-Isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a benzothiophene moiety, and an acetamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ISOPROPYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting from commercially available reagents. Common synthetic routes include the formation of the triazole ring through cyclization reactions, followed by the introduction of the benzothiophene moiety and the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and benzothiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, which may have different properties and applications.

Scientific Research Applications

2-{[4-Isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research focuses on its potential therapeutic applications, including drug development for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-ISOPROPYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring and benzothiophene moiety are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and benzothiophene derivatives, such as:

Uniqueness

The uniqueness of 2-{[4-ISOPROPYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-phenylethyl)-2-[[4-propan-2-yl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4OS2/c1-16(2)27-22(19-14-29-20-11-7-6-10-18(19)20)25-26-23(27)30-15-21(28)24-13-12-17-8-4-3-5-9-17/h3-5,8-9,14,16H,6-7,10-13,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTLQPCBEBYRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CSC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ISOPROPYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-ISOPROPYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-ISOPROPYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-ISOPROPYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE
Reactant of Route 5
2-{[4-ISOPROPYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[4-ISOPROPYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE

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